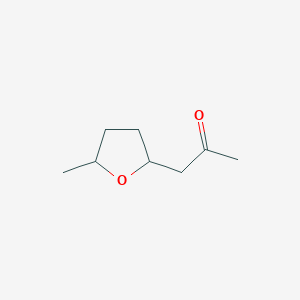
1-(5-Methyloxolan-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyloxolan-2-yl)propan-2-one is an organic compound with the molecular formula C8H14O2. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyloxolan-2-yl)propan-2-one typically involves the reaction of 2-methyl-2-oxirane with propan-2-one under acidic or basic conditions. The reaction proceeds through the opening of the oxirane ring, followed by cyclization to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound often involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is typically carried out at elevated temperatures and pressures to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyloxolan-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
1-(5-Methyloxolan-2-yl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methyloxolan-2-yl)propan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution, electrophilic addition, and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-ol: This compound has a similar oxolane ring structure but differs in the presence of an ethenyl group.
1-(Benzyloxy)propan-2-one: This compound shares the propan-2-one moiety but has a benzyloxy group instead of the oxolane ring.
Uniqueness
1-(5-Methyloxolan-2-yl)propan-2-one is unique due to its specific oxolane ring structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(5-methyloxolan-2-yl)propan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6(9)5-8-4-3-7(2)10-8/h7-8H,3-5H2,1-2H3 |
InChI Key |
LFLJIWZCYFSSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)


![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
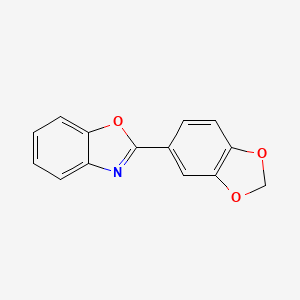
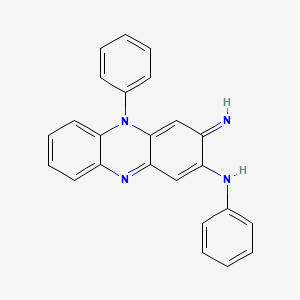
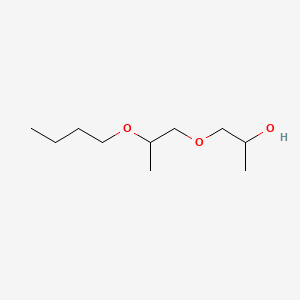

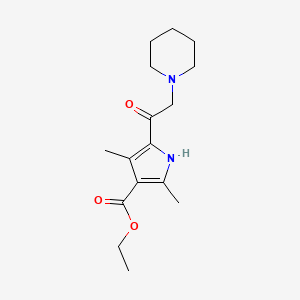

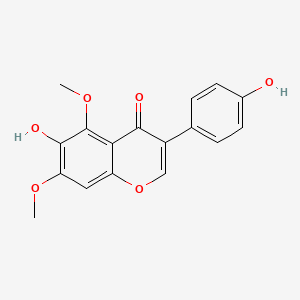
![Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
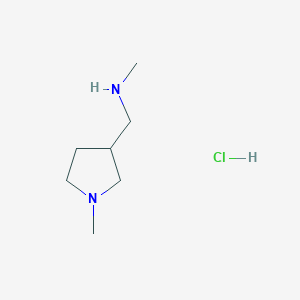
![(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B13817263.png)
